molecular formula C10H21ClN2O B2634926 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride CAS No. 2031269-21-1

2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2634926
CAS No.: 2031269-21-1
M. Wt: 220.74
InChI Key: PQCFIYMNXJJSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride” is an organic compound with the chemical formula C10H21ClN2O . It has a molecular weight of 220.74 . It appears as a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “2-ethyl-1-piperazin-1-ylbutan-1-one; hydrochloride” and its InChI key is PQCFIYMNXJJSAY-UHFFFAOYSA-N . The SMILES representation is CCC(CC)C(=O)N1CCNCC1.Cl .


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature . Its molecular weight is 220.74 .

Scientific Research Applications

Antifungal Applications

Compounds structurally related to 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride have demonstrated significant antifungal activity. A study by Upadhayaya et al. (2004) synthesized a series of compounds with modifications on the piperazine ring, showing substantial antifungal efficacy against various fungal strains, including Candida spp. and Aspergillus spp. The study highlighted compounds that exhibited antifungal activities comparable to itraconazole and better than fluconazole, suggesting potential applications in treating fungal infections (Upadhayaya et al., 2004).

Neuroprotective Applications

Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a compound related to this compound, has been designed to offer a multi-target therapeutic neuroprotective approach for treating Alzheimer's disease (AD). This compound inhibits acetylcholinesterase activity and exhibits antioxidant properties, providing neuroprotection against Aβ42 toxicity. The study underscores the potential of such compounds in developing treatments for neurodegenerative diseases (Lecanu et al., 2010).

Antimicrobial and Anticancer Applications

Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for their antidepressant and antianxiety activities, as well as their antimicrobial effects. These compounds suggest a potential for broad therapeutic applications, including the treatment of bacterial infections (Kumar et al., 2017). Additionally, other studies have focused on synthesizing piperazine derivatives with significant antibacterial and antifungal activities, further expanding the scope of research into piperazine-based compounds for antimicrobial use (Rajkumar et al., 2014).

Safety and Hazards

The safety data for “2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride” is currently unavailable online . It’s always important to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-ethyl-1-piperazin-1-ylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-9(4-2)10(13)12-7-5-11-6-8-12;/h9,11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCFIYMNXJJSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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